3-(Hydroxymethyl)pentane-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)pentane-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. Sulfonyl fluorides are known for their stability and reactivity, making them valuable in various chemical and biological applications. This compound features a sulfonyl fluoride group attached to a pentane backbone with a hydroxymethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)pentane-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of a sulfonyl chloride precursor with a fluoride source. For instance, the reaction of 3-(Hydroxymethyl)pentane-3-sulfonyl chloride with potassium fluoride in the presence of a phase transfer catalyst can yield the desired sulfonyl fluoride .
Industrial Production Methods
Industrial production of sulfonyl fluorides often involves the use of sulfuryl fluoride gas (SO₂F₂) as a fluorinating agent. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)pentane-3-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Addition Reactions: The compound can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Addition Reactions: Electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide or sulfonothioate derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Addition Reactions: Formation of addition products with electrophiles.
Scientific Research Applications
3-(Hydroxymethyl)pentane-3-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl fluoride groups.
Biology: Employed in the study of enzyme inhibition, particularly serine proteases.
Medicine: Investigated for its potential as a covalent inhibitor in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)pentane-3-sulfonyl fluoride involves the formation of a covalent bond with target molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophilic residues in proteins, such as serine or cysteine. This covalent modification can inhibit enzyme activity or alter protein function .
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)pentane-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.
3-(Hydroxymethyl)pentane-3-sulfonyl bromide: Similar structure but with a sulfonyl bromide group.
3-(Hydroxymethyl)pentane-3-sulfonyl iodide: Similar structure but with a sulfonyl iodide group.
Uniqueness
3-(Hydroxymethyl)pentane-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which provides distinct reactivity and stability compared to its chloride, bromide, and iodide counterparts. The fluoride group offers enhanced electrophilicity and resistance to hydrolysis, making it particularly valuable in biological and chemical applications .
Properties
Molecular Formula |
C6H13FO3S |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3-(hydroxymethyl)pentane-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H13FO3S/c1-3-6(4-2,5-8)11(7,9)10/h8H,3-5H2,1-2H3 |
InChI Key |
LHBSYQGEHFOBDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CO)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.